2-Methylpyrimidine-5-carboxamide
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Overview
Description
2-Methylpyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrimidine-5-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-cyano-3-di(lower alkyl)amino acrolein with ammonia, followed by cyclization to form the desired pyrimidine ring . Another method involves the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids as catalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of heteropolyacids as catalysts is particularly advantageous due to their mild reaction conditions, high yields, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-Methylpyrimidine-5-carboxylic acid.
Reduction: 2-Methylpyrimidine-5-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylpyrimidine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Akt, a key protein in the PI3K-Akt signaling pathway, which is involved in cell proliferation and survival . This inhibition leads to the suppression of fibrotic and inflammatory gene expression, making it a potential therapeutic agent for conditions such as chronic kidney disease .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: An oxidized form of 2-Methylpyrimidine-5-carboxamide.
2-Methylpyrimidine-5-amine: A reduced form of the compound.
4-Amino-2-methylpyrimidine-5-carboxamide: A related compound with an amino group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit the Akt pathway sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
5194-33-2 |
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Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H7N3O/c1-4-8-2-5(3-9-4)6(7)10/h2-3H,1H3,(H2,7,10) |
InChI Key |
GMDRUGZBWUTQMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)N |
Origin of Product |
United States |
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